molecular formula C19H14F3N3O B13424859 8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone CAS No. 389117-39-9

8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B13424859
CAS No.: 389117-39-9
M. Wt: 357.3 g/mol
InChI Key: IMIUIBHPGHIRBP-UHFFFAOYSA-N
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Description

8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone is a complex heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone, can be achieved through various methods:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication, leading to antibacterial effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

389117-39-9

Molecular Formula

C19H14F3N3O

Molecular Weight

357.3 g/mol

IUPAC Name

8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)15-5-1-3-13(10-15)18(26)25-8-6-16-14(11-25)9-12-4-2-7-23-17(12)24-16/h1-5,7,9-10H,6,8,11H2

InChI Key

IMIUIBHPGHIRBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C3C(=C2)C=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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